REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][N:6]2[C:9]([C:12]([O:14]CC)=[O:13])=[CH:10][N:11]=[C:5]2[CH:4]=1)#[N:2].[Li+].[OH-]>C1COCC1.CCO.O>[C:1]([C:3]1[CH:8]=[CH:7][N:6]2[C:9]([C:12]([OH:14])=[O:13])=[CH:10][N:11]=[C:5]2[CH:4]=1)#[N:2] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=2N(C=C1)C(=CN2)C(=O)OCC
|
Name
|
THF EtOH water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO.O
|
Name
|
|
Quantity
|
0.248 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by vacuum filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum with a methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=2N(C=C1)C(=CN2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |